Vapor Pressure Reduction vs. Parent Aldehyde and Dimethyl Acetal: Volatility Control for Delivery Applications
(E)-1,1-Diethoxyhex-2-ene exhibits a vapor pressure of 0.704 mm Hg at 25 °C , which is approximately 14-fold lower than that of the parent aldehyde (E)-2-hexenal (10 mm Hg at 20 °C) and 3.8-fold lower than that of the dimethyl acetal analog (E)-2-hexenal dimethyl acetal (2.650 mm Hg at 25 °C) . This reduction in vapor pressure translates directly into slower evaporative loss during processing, extended residence in formulations, and a more gradual olfactory release profile.
| Evidence Dimension | Vapor pressure (volatility) at 25 °C (or nearest comparable temperature) |
|---|---|
| Target Compound Data | 0.704 mm Hg at 25 °C |
| Comparator Or Baseline | (E)-2-Hexenal (parent aldehyde): 10 mm Hg at 20 °C; (E)-2-Hexenal dimethyl acetal: 2.650 mm Hg at 25 °C |
| Quantified Difference | ~14× lower than parent aldehyde; ~3.8× lower than dimethyl acetal |
| Conditions | Measured/reported vapor pressure values from supplier technical datasheets and authoritative databases; 25 °C for both acetals, 20 °C for parent aldehyde |
Why This Matters
For procurement decisions involving thermally processed foods, baked goods, or long-shelf-life flavored products, lower vapor pressure directly correlates with reduced volatile losses during manufacturing and storage, making the diethyl acetal the preferred choice when sustained flavor presence is required over the sharper but more fleeting parent aldehyde or the intermediate-volatility dimethyl acetal.
